molecular formula C9H9NO2 B179308 7-Amino-3-methylphthalide CAS No. 148843-77-0

7-Amino-3-methylphthalide

Cat. No.: B179308
CAS No.: 148843-77-0
M. Wt: 163.17 g/mol
InChI Key: JIOGJHYMEJMJOO-UHFFFAOYSA-N
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Description

7-Amino-3-methylphthalide is an organic compound with the molecular formula C9H9NO2 It is a derivative of phthalide, characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the phthalide ring

Scientific Research Applications

7-Amino-3-methylphthalide has several applications in scientific research:

Safety and Hazards

The safety data sheet for 7-Amino-3-methylphthalide suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor . The compound should be stored and disposed of properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Amino-3-methylphthalide involves the reduction of ortho-nitrophthalic acid. This process typically includes several steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow techniques. Flash vacuum pyrolysis (FVP) is one such method, where methyl N-methyl-N-nitrosoanthranilate undergoes pyrolysis to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or Pd/C.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced phthalide derivatives.

    Substitution: Various substituted phthalides depending on the reagents used.

Mechanism of Action

The mechanism of action of 7-Amino-3-methylphthalide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    7-Amino-3-hydroxyphthalide: Similar structure but with a hydroxyl group instead of a methyl group.

    3-Methylphthalide: Lacks the amino group, making it less reactive in certain chemical reactions.

    Phthalide: The parent compound without any substituents.

Uniqueness: 7-Amino-3-methylphthalide is unique due to the presence of both an amino and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

7-amino-3-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOGJHYMEJMJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333162
Record name 7-Amino-3-methylphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148843-77-0
Record name 7-Amino-3-methylphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.37 g (12.2 mmol) of 3-methyl-7-nitro-3H-isobenzofuran-1-one (Example 4) are heated in 5 ml of 30% sodium hydroxide solution (49 mmol) for 1 hour at 90° C. until 2-nitro-6-(1-hydroxyethyl)-benzoic acid can be demonstrated almost quantitatively by TLC (mobile phase: ethyl acetate/hexane 3:1 plus 1 drop of formic acid). 1.2 ml (24.5 mmol) of hydrazine hydrate are then slowly added dropwise and the temperature is maintained for a further 4 hours. The cooled reaction mixture is then adjusted to a pH of 2 and is extracted with ethyl acetate. 1.8 g (90.4%) of crude 7-amino-3-methyl-3H-isobenzofuran-1-one are obtained; 1H-NMR (CDCl3): 7.37 ppm, t, 1H; 6.63 ppm, d, 1H; 6.61 ppm, d, 1H; 5.44 ppm, q, 1H; 5.22 ppm, b, 2H; 1.58 ppm, d, 3H.
Name
3-methyl-7-nitro-3H-isobenzofuran-1-one
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-nitro-6-(1-hydroxyethyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
7-Amino-3-methylphthalide

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